N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine
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Overview
Description
N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of S-butyl-L-homocysteine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine typically involves the protection of the amino group of S-butyl-L-homocysteine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may employ continuous flow microreactor systems to enhance efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Oxalyl chloride in methanol for mild deprotection.
Major Products:
Scientific Research Applications
Chemistry: N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected form allows for selective reactions at other functional groups without interference from the amino group .
Biology and Medicine: In biological research, this compound is used to study the role of homocysteine derivatives in metabolic pathways and their potential therapeutic applications . It is also investigated for its role in enzyme inhibition and protein modification .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive compounds .
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amino group can engage in various biochemical interactions, including enzyme binding and catalysis . The molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-homocysteine: Similar structure but without the S-butyl group.
N-(tert-Butoxycarbonyl)-S-methyl-L-homocysteine: Similar structure with a methyl group instead of a butyl group.
N-(tert-Butoxycarbonyl)-S-ethyl-L-homocysteine: Similar structure with an ethyl group instead of a butyl group.
Uniqueness: N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine is unique due to the presence of the S-butyl group, which can influence its reactivity and interactions with other molecules. This structural variation allows for the exploration of different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H25NO4S |
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Molecular Weight |
291.41 g/mol |
IUPAC Name |
(2S)-4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
LXZZDLUCLKSJJD-JTQLQIEISA-N |
Isomeric SMILES |
CCCCSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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